molecular formula C11H19NO2 B1454081 1-[(Oxan-4-yl)methyl]piperidin-4-one CAS No. 1249113-86-7

1-[(Oxan-4-yl)methyl]piperidin-4-one

Cat. No. B1454081
CAS RN: 1249113-86-7
M. Wt: 197.27 g/mol
InChI Key: JVQJXXPNVPXZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxan-4-yl)methylpiperidin-4-one, also known as oxamethylpiperidone, is an organic compound that belongs to the piperidine family of compounds. It is a white crystalline solid with a melting point of 130-132 °C. It is soluble in water, ethanol, and ether. Oxamethylpiperidone is used in the synthesis of various pharmaceuticals, including antibiotics and analgesics. It is also used as a reagent in organic synthesis.

Scientific Research Applications

Anticancer Applications

Piperidine derivatives have been utilized in various ways as anticancer agents . They have shown promising results in inhibiting the growth and spread of cancer cells. The specific mechanisms of action and effectiveness of “1-[(Oxan-4-yl)methyl]piperidin-4-one” in this context would need further investigation.

Antiviral Applications

Piperidine derivatives have also been used as antiviral agents . They could potentially inhibit the replication of viruses within host cells. Further research would be needed to determine the effectiveness of “1-[(Oxan-4-yl)methyl]piperidin-4-one” against specific viruses.

Antimalarial Applications

Piperidine-based compounds have shown effectiveness as antimalarial agents . They could potentially inhibit the life cycle of the malaria parasite. The specific effectiveness of “1-[(Oxan-4-yl)methyl]piperidin-4-one” in this context would need further investigation.

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . They have shown effectiveness in inhibiting the growth of various bacteria and fungi. “1-[(Oxan-4-yl)methyl]piperidin-4-one” could potentially be used in this context, but further research would be needed to confirm its effectiveness and safety.

Anti-inflammatory Applications

Piperidine derivatives have been used as anti-inflammatory agents . They could potentially reduce inflammation in the body by inhibiting the production of certain inflammatory substances. The specific effectiveness of “1-[(Oxan-4-yl)methyl]piperidin-4-one” in this context would need further investigation.

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . They could potentially help manage symptoms of psychiatric disorders by affecting certain chemicals in the brain. The specific effectiveness of “1-[(Oxan-4-yl)methyl]piperidin-4-one” in this context would need further investigation.

properties

IUPAC Name

1-(oxan-4-ylmethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11-1-5-12(6-2-11)9-10-3-7-14-8-4-10/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQJXXPNVPXZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Oxan-4-yl)methyl]piperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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